molecular formula C10H6F6O B3040139 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone CAS No. 161809-65-0

1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone

Cat. No.: B3040139
CAS No.: 161809-65-0
M. Wt: 256.14 g/mol
InChI Key: NKWDQRUFRMHMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone: is an organic compound with the molecular formula C10H6F6O and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the acetone moiety, making it a highly fluorinated ketone. It is commonly used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone can be synthesized through various methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone is unique due to the presence of trifluoromethyl groups on both the phenyl ring and the acetone moiety. This dual substitution imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c11-9(12,13)7-3-1-2-6(4-7)5-8(17)10(14,15)16/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDQRUFRMHMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197362
Record name 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161809-65-0
Record name 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161809-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.